molecular formula C10H11N B074149 2,5-Dimethyl-1H-indole CAS No. 1196-79-8

2,5-Dimethyl-1H-indole

Cat. No. B074149
CAS RN: 1196-79-8
M. Wt: 145.2 g/mol
InChI Key: ZFLFWZRPMDXJCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Indole Derivatives: Indole derivatives, including 2,5-dimethyl-1H-indole, can be synthesized through various methods. For example, the condensation reaction of specific aldehydes and triones in ethanol under reflux conditions can lead to the formation of desired indole compounds (Barakat et al., 2017).
  • Palladium-Catalyzed Reactions: The synthesis and functionalization of indoles, including the substituted indole nucleus, have gained importance. Palladium-catalyzed reactions are often used for these purposes, providing access to various indole derivatives (Cacchi & Fabrizi, 2005).

Molecular Structure Analysis

  • Crystal Structure Analysis: The molecular and crystal structure of indole derivatives, including 2,5-dimethyl-1H-indole, can be analyzed using methods like X-ray single crystal diffraction. This analysis helps in understanding the molecular interactions and the overall stability of the compound (Barakat et al., 2017).

Chemical Reactions and Properties

  • Reactivity and Functionalization: Indoles, including the 2,5-dimethyl variant, are known for their reactivity and the ability to undergo various chemical reactions. They can be functionalized through different chemical processes, often involving catalysts like palladium (Cacchi & Fabrizi, 2005).

Physical Properties Analysis

  • Thermal Stability: Indole derivatives demonstrate good thermal stability, which is crucial for their practical applications. For instance, certain indole compounds show stability up to 215°C (Barakat et al., 2017).

Chemical Properties Analysis

  • Electronic and NMR Spectra: The chemical properties of indole derivatives can be understood through their electronic spectra and NMR chemical shifts. These properties are crucial for understanding the behavior of these compounds in different chemical environments (Barakat et al., 2017).

Scientific Research Applications

Indole derivatives have been found to possess various biological activities and have been used in a variety of scientific fields . Here are some of the applications:

  • Pharmaceutical Research

    • Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and different types of disorders in the human body .
    • They have shown various biologically vital properties, both in their natural and synthetic forms .
  • Synthetic Organic Chemistry

    • Indole derivatives have been synthesized for research purposes and have been used in the construction of various alkaloids .
    • The synthesis of these derivatives often involves complex chemical reactions and procedures .
  • Biological Research

    • Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • These properties have made indole derivatives a subject of interest for researchers in the field of biology .
  • Agricultural Research

    • Indole derivatives are used in the development of plant growth regulators. Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
    • These compounds play a significant role in plant growth and development .
  • Neuroscience Research

    • Some indole derivatives are known to interact with various receptors in the brain, influencing neurological processes .
    • They have been used in the study of various neurological disorders and the development of potential treatments .
  • Environmental Science

    • Indole and its derivatives are also studied for their role in environmental science. They are part of the degradation pathways of various environmental pollutants .
    • Understanding these pathways can help in the development of effective bioremediation strategies .
  • Chemical Synthesis

    • Indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of these derivatives often involves complex chemical reactions and procedures .
    • The total synthesis of ibogaine, a naturally occurring psychoactive substance found in plants, involved the use of indole derivatives .
  • Medicinal Chemistry

    • Indole-containing metal complexes have shown high antiproliferative activity, making them of interest in the field of medicinal chemistry .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Drug Development

    • Indole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .
    • They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

2,5-Dimethyl-1H-indole can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLFWZRPMDXJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152521
Record name 2,5-Dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1H-indole

CAS RN

1196-79-8
Record name 2,5-Dimethylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1H-indole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYL-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SA Yamashkin, OV Pozdnyakova… - Moscow University …, 2014 - Springer
The reaction of 2,5-dimethyl- or 1,2,5-trimethyl-6-aminoindoles with β-ketoesters (methyl and ethyl acetoacetates, diethyl oxaloacetate) was found to proceed chemoselectively via the …
Number of citations: 2 link.springer.com
RAS Pike - 2017 - digitalrepository.unm.edu
Indoles are one of the most abundant heterocycles found in nature and have a wide range of functions. There are a wide variety of indole synthesis methods known both in synthetic …
Number of citations: 0 digitalrepository.unm.edu
XY He, ZX Wang - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
The ruthenium(II)‐catalyzed reaction of aniline derivatives with allylamines was carried out, affording 2‐methylindoles via C−H/C−N bond activation. 4,5‐Dimethyl pyrimidin‐2‐yl group …
Number of citations: 1 onlinelibrary.wiley.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
Y Chen, X Xie, D Ma - The Journal of organic chemistry, 2007 - ACS Publications
CuI/l-proline-catalyzed cross-coupling of 2-halotrifluoroacetanilides with β-keto esters and amides followed by in situ acidic hydrolysis delivered 2,3-disubstituted indoles. The halides …
Number of citations: 134 pubs.acs.org
N Kaila, B Follows, L Leung, J Thomason… - Journal of Medicinal …, 2014 - ACS Publications
Previously we reported the discovery of CRA-898 (1), a diazine indole acetic acid containing CRTH2 antagonist. This compound had good in vitro and in vivo potency, low rates of …
Number of citations: 52 pubs.acs.org
DA Skladchikov, RR Gataullin - Russian Journal of General Chemistry, 2013 - Springer
The 3-methylideneindole derivatives are convenient starting materials for obtaining some heterocyclic compounds with biological activity [1–3]. Therefore these structure attract high …
Number of citations: 1 link.springer.com
BB Cui, J Gao, L Fan, Y Jiao, T Lu… - The Journal of Organic …, 2020 - ACS Publications
A metal-free sulfur neighboring group participation C-3 alkylation method between β-sulfur-α-alcohol and indole is documented. Due to its considerable generality and excellent …
Number of citations: 6 pubs.acs.org
I Ambrogio, S Cacchi, G Fabrizi, A Prastaro - Tetrahedron, 2009 - Elsevier
3-(o-Trifluoroacetamidoaryl)-1-propargylic esters have been used as common synthetic intermediates for the preparation of a variety of 3-unsubstituted 2-substituted indoles. Treating …
Number of citations: 48 www.sciencedirect.com
HV Ly, JH Choi, HC Woo, SS Kim, J Kim - Renewable Energy, 2019 - Elsevier
Macroalgae contain significant amounts of inorganic compounds (K, Na, Mg, and Ca) that cause problems during thermal processing (ash fouling or agglomeration of char and bed …
Number of citations: 50 www.sciencedirect.com

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